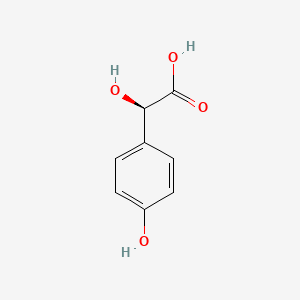

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid

Description

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as (R)-p-hydroxymandelic acid, is a chiral carboxylic acid characterized by a hydroxyl group at the para position of the phenyl ring and a stereogenic α-carbon bearing both hydroxyl and carboxylic acid groups. This compound is structurally related to mandelic acid derivatives and is of interest in pharmaceutical synthesis and metabolic studies. Its (R)-enantiomer is particularly significant due to its role as a precursor or impurity in β-lactam antibiotics like amoxicillin . The compound’s stereochemistry and functional groups influence its reactivity, solubility, and biological activity, making it a subject of comparative studies with structurally analogous molecules.

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13244-78-5 | |

| Record name | 4-Hydroxymandelic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMANDELIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMA4Q2GDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Glyoxylic Acid and Phenol Condensation

A foundational method for synthesizing 4-hydroxymandelic acid involves the condensation of glyoxylic acid with phenol in an aqueous medium. As detailed in Patent KR950005766B1, this reaction is catalyzed by an anion exchange resin under mild conditions, yielding racemic 4-hydroxymandelic acid. The mechanism proceeds via electrophilic aromatic substitution, where glyoxylic acid acts as a carbonyl electrophile, and phenol undergoes para-hydroxylation. Key reaction parameters include:

-

Temperature : 25–50°C

-

Catalyst : Strongly basic anion exchange resin (e.g., Amberlite IRA-400)

-

Yield : ~70–80% (racemic mixture)

While this method efficiently produces the core structure, it lacks stereoselectivity, necessitating subsequent enantiomeric resolution to isolate the (R)-enantiomer.

Enzymatic Kinetic Resolution

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

Scaling the glyoxylic acid-phenol condensation (Section 1.1) requires optimizing residence time and catalyst recycling. Continuous-flow reactors enhance heat transfer and reduce byproduct formation, achieving throughputs of >1 kg/h in pilot studies. Challenges include maintaining resin activity and minimizing racemization during product isolation.

Chiral Resolution via Diastereomeric Salt Formation

Industrial production of (R)-4-hydroxymandelic acid often involves resolving racemic mixtures using chiral amines. For example, reacting racemic acid with (1R,2S)-ephedrine forms diastereomeric salts, which are differentially crystallized. Data from analogous mandelic acid resolutions suggest:

-

Resolution Agent : (1R,2S)-ephedrine

-

Yield : 40–50% (R-enantiomer)

-

Purity : >99% ee

This method, though labor-intensive, remains cost-effective for high-value pharmaceuticals.

Comparative Analysis of Preparation Methods

Emerging Methodologies and Innovations

Biocatalytic Asymmetric Synthesis

Recent advances in enzyme engineering enable direct asymmetric synthesis of (R)-4-hydroxymandelic acid. For instance, engineered hydroxynitrile lyases catalyze the stereoselective addition of cyanide to 4-hydroxybenzaldehyde, followed by hydrolysis to the (R)-acid. Preliminary studies report:

-

Enzyme : Hevea brasiliensis hydroxynitrile lyase variant

-

ee : >98%

-

Yield : 85%

This approach bypasses racemic intermediates and resolution steps, offering a greener alternative .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxyl and α-hydroxy acid groups make it susceptible to oxidation. Key pathways include:

-

Research Insight : Enzymatic oxidation by aldehyde dehydrogenase (ALDH3B1/B2) converts analogous compounds like 4-hydroxyphenylacetaldehyde to p-hydroxyphenylacetic acid, suggesting similar reactivity for the (R)-isomer .

Reduction Reactions

The carboxylic acid group can be reduced to alcohols under specific conditions:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (R)-2-Hydroxy-2-(4-hydroxyphenyl)ethanol | Selective reduction of the carboxylic acid to a primary alcohol. |

-

Structural Analogy : Reduction of p-hydroxymandelic acid derivatives yields p-hydroxyphenylethanol, a reaction pathway applicable to the (R)-isomer .

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

| Reagents/Conditions | Products | Application |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | (R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid | Formation of methyl ethers for stability in pharmaceuticals. |

| Acetic anhydride | Acetylated derivative | Protection of hydroxyl groups during synthesis. |

-

Case Study : Substitution of bromine in 2-bromo-4-hydroxyphenylacetic acid to form 2,4-dihydroxyphenylacetic acid (81% yield) highlights the feasibility of hydroxyl-group substitutions under basic conditions .

Enzymatic and Metabolic Pathways

The compound is a potential substrate for microbial and mammalian enzymes:

-

Biological Relevance : Elevated levels of related metabolites (e.g., p-hydroxyphenylacetic acid) are linked to microbial activity in the gut, suggesting analogous metabolic pathways for the (R)-isomer .

Comparative Reactivity

Compared to structural analogs:

| Compound | Key Differences | Reactivity |

|---|---|---|

| p-Hydroxyphenylacetic acid | Lacks α-hydroxy group | Less prone to oxidation at the acetic acid moiety. |

| 2-Hydroxyphenylacetic acid | Hydroxyl at ortho position | Altered hydrogen-bonding and substitution patterns. |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid has shown potential therapeutic applications, particularly in hepatoprotection. A study indicated that 4-HPA could mitigate acetaminophen (APAP)-induced hepatotoxicity by enhancing the activity of phase II detoxifying enzymes and promoting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, which is crucial for cellular defense mechanisms against oxidative stress . This suggests its potential as a protective agent in liver diseases.

Antioxidative Properties

Research has demonstrated that 4-HPA possesses antioxidative properties. It acts by reducing oxidative stress markers and enhancing antioxidant enzyme activities in liver tissues exposed to toxic substances like APAP. In experiments with mice, administration of 4-HPA resulted in significant reductions in markers of oxidative stress and improved histopathological outcomes . This positions it as a candidate for further development in therapeutic strategies against oxidative damage.

Biochemical Pathways

The compound plays a role in various metabolic pathways and enzyme interactions. Its structure allows it to participate in redox reactions and form hydrogen bonds with proteins, influencing their activity. Studies have suggested that 4-HPA can stimulate the expression of phase II enzymes, which are vital for detoxification processes in the liver .

Environmental Applications

In environmental science, this compound has been investigated for its potential use as a biodegradable chelating agent. Its ability to bind metal ions could be beneficial for bioremediation efforts aimed at detoxifying contaminated environments .

Synthesis of Complex Organic Molecules

As a chiral building block, this compound is utilized in the synthesis of complex organic molecules. Its chirality is advantageous in producing pharmaceuticals that require specific stereochemistry for efficacy and safety.

Case Study 1: Hepatoprotective Effects Against APAP-Induced Injury

In a controlled study, mice were treated with varying doses of 4-HPA prior to APAP administration. The results showed that pre-treatment with 25 mg/kg of 4-HPA significantly reduced liver damage compared to control groups, indicating its protective role against drug-induced liver injury .

| Treatment Group | Dose (mg/kg) | Liver Damage Score |

|---|---|---|

| Control | - | High |

| 4-HPA | 6 | Moderate |

| 4-HPA | 12 | Low |

| 4-HPA | 25 | Minimal |

Case Study 2: Antioxidative Mechanisms

Another study focused on the antioxidative mechanisms of 4-HPA revealed that it significantly inhibited the formation of nitrotyrosine adducts—a marker of oxidative stress—in liver tissues exposed to APAP. The inhibition was dose-dependent, showcasing its potential as an effective antioxidant .

| Treatment Group | Nitrotyrosine Adduction (%) |

|---|---|

| Control | 600 |

| 4-HPA | 6 mg/kg |

| 12 mg/kg | |

| 25 mg/kg |

Mechanism of Action

The mechanism of action of ®-4-hydroxymandelic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, which influences the compound’s reactivity and interactions with enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(A) 4-Methoxymandelic Acid

- Structure : Differs by a methoxy group (-OCH₃) instead of a hydroxyl (-OH) at the para position of the phenyl ring.

- Properties : The methoxy group increases lipophilicity, altering solubility and metabolic stability. The (R)-enantiomer of 4-methoxymandelic acid shows distinct NMR shifts compared to the (R)-4-hydroxyl derivative due to electronic effects .

- Applications : Used in asymmetric synthesis and as a chiral resolving agent.

(B) (2R)-2-(4-Hydroxyphenyl)propanoic Acid

- Structure : Contains a methyl group (-CH₃) instead of a hydroxyl (-OH) on the α-carbon.

- Properties: The absence of the α-hydroxyl group reduces hydrogen-bonding capacity, impacting crystallinity and solubility. This compound is a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis .

(C) Halogen-Substituted Derivatives

(D) Methoxy-Metabolites

- Example : 2-Hydroxy-2-(4′-hydroxy-3′-methoxyphenyl)acetic acid (metabolite 27 in human catecholamine pathways) .

- Properties : The additional methoxy group at the meta position increases steric hindrance, affecting enzyme binding in metabolic pathways.

Stereochemical Variants

(A) (S)-Enantiomers

(B) Amino-Substituted Analogues

- (2R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid: Replacing the α-hydroxyl with an amino group (-NH₂) converts the compound into a β-amino acid, significantly altering its acidity (pKa ~5.1 vs. ~3.2 for the hydroxyl variant) and making it a critical impurity in amoxicillin production .

Data Tables: Key Comparative Properties

Biological Activity

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as hydroxy (4-hydroxyphenyl)acetic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two hydroxyl groups, one on the acetic acid moiety and another on the phenyl ring. This unique structure contributes to its reactivity and biological properties.

Antioxidant Activity

Numerous studies have established the antioxidant capacity of this compound. It exhibits significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related damage in cells. For instance, in DPPH radical scavenging assays, it demonstrated effective inhibition of radical formation, comparable to known antioxidants like ferulic acid and vanillic acid .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through various mechanisms. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. In vitro studies have indicated that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against several bacterial strains. A study reported that derivatives of phenolic acids, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The hydroxyl groups allow for hydrogen bonding with enzymes, influencing their activity. This interaction can enhance or inhibit enzymatic reactions involved in metabolic pathways.

- Redox Reactions : The compound can participate in redox reactions, affecting cellular processes related to metabolism and signaling.

- Gene Expression Regulation : It may also influence gene expression related to oxidative stress response and inflammation through transcription factor modulation.

Case Studies

- Antioxidant Efficacy : In a comparative study involving various phenolic compounds, this compound exhibited an IC50 value of 35 μg/mL in DPPH assays, indicating strong antioxidant potential compared to other tested compounds .

- Inflammation Reduction : In a controlled experiment on macrophage cell lines treated with lipopolysaccharides (LPS), treatment with this compound resulted in a 50% reduction in TNF-alpha production, highlighting its anti-inflammatory capabilities.

Comparative Analysis

| Compound | Antioxidant Activity (IC50) | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | 35 μg/mL | Significant reduction in TNF-alpha | Effective against S. aureus |

| Ferulic Acid | 41 μg/mL | Moderate | Effective against E. coli |

| Vanillic Acid | 96 μg/mL | Low | Effective against S. aureus |

Q & A

Q. What are the key structural features and spectroscopic characterization methods for (R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid?

The compound contains a chiral center (R-configuration) at the α-carbon of the acetic acid moiety and a 4-hydroxyphenyl group. Key characterization methods include:

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H stretch), 1745–1700 cm⁻¹ (C=O stretch from carboxylic acid and ketone groups) .

- Chiral HPLC : Critical for confirming enantiomeric purity, using columns like Chiralpak IA/IB with mobile phases optimized for polar compounds .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 168.042 (C₈H₈O₄) and fragmentation patterns to confirm substituents .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves asymmetric synthesis starting from 4-hydroxyphenylglycine derivatives. For example:

- Enzymatic Resolution : Use of lipases or esterases to hydrolyze racemic esters, achieving enantiomeric excess (e.e.) >95% .

- Chiral Auxiliaries : Employ (R)-2-aminophenylacetic acid derivatives to direct stereochemistry during coupling reactions .

- Yield Optimization : Adjusting reaction pH (6.5–7.5) and temperature (20–25°C) minimizes side products like diketopiperazines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies in δ (ppm) values often arise from solvent effects or impurities. Strategies include:

- Standardized Solvents : Use deuterated DMSO or methanol for consistency; e.g., the phenolic -OH proton appears at δ 9.8–10.2 in D₂O .

- Spiking Experiments : Add authentic reference standards (e.g., USP Pharmacopeial standards) to confirm peak assignments .

- 2D NMR (HSQC, HMBC) : Map coupling between H-2 (δ 4.3–4.5) and C-4 (aromatic carbons at δ 115–130 ppm) to validate structure .

Q. What methodologies are effective in analyzing enantiomeric purity during synthesis?

Advanced techniques include:

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to detect chiral centers .

- Chiral Derivatization : React with (S)-1-phenylethyl isocyanate to form diastereomers separable via reverse-phase HPLC .

- Crystallography : X-ray analysis of co-crystals with resolving agents (e.g., cinchona alkaloids) confirms absolute configuration .

Q. How do reaction conditions influence the formation of impurities like diketopiperazines or oxidized byproducts?

Common impurities and mitigation strategies:

- Diketopiperazines : Formed via intramolecular cyclization at pH >8.0; control pH ≤7.0 and reduce reaction time .

- Oxidized Byproducts (e.g., quinones) : Use inert atmospheres (N₂/Ar) and antioxidants (ascorbic acid) to suppress phenol oxidation .

- Purification : Gradient elution with acetonitrile/water (0.1% TFA) on C18 columns removes polar impurities .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating quantitative assays of this compound in biological matrices?

Follow ICH Q2(R1) guidelines:

Q. How can researchers differentiate this compound from its (S)-enantiomer or structural analogs?

Key discriminators:

- Optical Rotation : [α]D²⁵ = -33° (c = 1.1, MeOH) for the R-enantiomer vs. +33° for the S-form .

- Tandem MS/MS : Fragment ions at m/z 123 (loss of CO₂ from the carboxylate) and m/z 95 (phenolic fragment) confirm substitution patterns .

- Melting Point : R-enantiomer melts at 165–167°C (dec.), whereas the S-form melts at 163–165°C .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the biological activity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.